molecular formula C11H9FN2O B1445126 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1342979-38-7

1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1445126
CAS No.: 1342979-38-7
M. Wt: 204.2 g/mol
InChI Key: DCVFLIPBIXFHOZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. It is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, with an aldehyde functional group at the fourth position of the pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form 1-(4-fluorobenzyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents, halogenating agents, and sulfonating agents.

Major Products:

    Oxidation: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
  • 1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
  • 1-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Comparison: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution often enhances the compound’s metabolic stability and binding affinity compared to its chloro, methyl, and bromo analogs .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVFLIPBIXFHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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